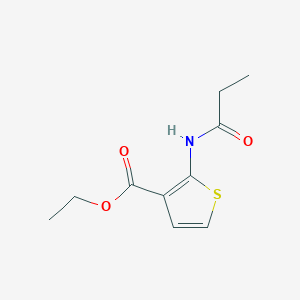

Ethyl 2-propanamidothiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(propanoylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-3-8(12)11-9-7(5-6-15-9)10(13)14-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECLMWRRWFNCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CS1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propanamidothiophene-3-carboxylate typically involves the reaction of ethyl 2-aminothiophene-3-carboxylate with propanoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-propanamidothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-propanamidothiophene-3-carboxylate has shown promise in medicinal chemistry, particularly in the design of inhibitors targeting specific proteins involved in disease pathways. For instance, compounds derived from this structure have been investigated for their ability to inhibit kinesin proteins, which are essential for mitotic spindle formation in cancer cells. Research indicates that modifications to the ethyl 2-propanamidothiophene-3-carboxylate scaffold can lead to significant biological activity against cancer cell lines.

Case Study: Kinesin Inhibition

A study highlighted the synthesis of analogues based on ethyl 2-propanamidothiophene-3-carboxylate that demonstrated micromolar inhibition of HSET (KIFC1) in vitro. This inhibition leads to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells, showcasing the potential of this compound as a therapeutic agent against certain types of cancer .

Organic Electronics

The compound's thiophene moiety is beneficial for applications in organic electronics, particularly in the fabrication of organic photovoltaic devices and organic light-emitting diodes (OLEDs). Thiophene derivatives are known for their excellent charge transport properties and tunability through chemical modifications.

Table: Comparison of Thiophene Derivatives in Organic Electronics

| Compound Name | Application Type | Efficiency (%) | Notes |

|---|---|---|---|

| Ethyl 2-propanamidothiophene-3-carboxylate | OLEDs & Photovoltaics | TBD | Potential for high efficiency |

| Ethyl 2,5-dibromothiophene-3-carboxylate | Polymer Semiconductors | High | Used in PTQ2 and PBDB-TF synthesis |

| Ethyl 2-methylindole-3-carboxylate | Antimicrobial agents | TBD | Reactant for various heterocycles |

Material Science

In material science, ethyl 2-propanamidothiophene-3-carboxylate can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-propanamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 3, and 4 of the thiophene ring, altering physicochemical and biological properties.

Table 1: Structural Comparison of Ethyl Thiophene-3-Carboxylate Derivatives

Key Observations:

- Propanamido vs.

- Bulkier Substituents: Compounds like Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate incorporate heterocyclic and aromatic groups, increasing molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Biological Activity

Ethyl 2-propanamidothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethyl 2-propanamidothiophene-3-carboxylate features a thiophene ring, which is known for its various biological activities. The presence of the ethyl and propanamide groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have highlighted the compound's ability to inhibit specific proteins involved in cancer cell proliferation. For instance, compounds with similar structures have shown micromolar inhibition of HSET (KIFC1), a protein critical for centrosome clustering in cancer cells, leading to multipolar spindle formation and cell death in centrosome-amplified cancer cells .

- In vitro assays indicated that the compound could induce a multipolar phenotype in treated cancer cells, suggesting its role in disrupting normal mitotic processes .

- Antimicrobial Properties

Anticancer Mechanism

A pivotal study demonstrated that ethyl 2-propanamidothiophene-3-carboxylate analogs could inhibit HSET with nanomolar potency. The research utilized high-throughput screening methods to identify compounds that effectively disrupt the ATPase activity of HSET, leading to increased multipolarity in cancer cells. Key findings include:

- IC50 Values : The most potent analogs showed IC50 values in the low micromolar range, indicating strong inhibitory effects against HSET.

- Cell Line Studies : In DLD1 centrosome-amplified cells, treated with these compounds, a significant increase in multipolar mitosis was observed (up to 21% multipolarity) compared to control groups .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, ethyl 2-propanamidothiophene-3-carboxylate was tested against various pathogens. The results highlighted:

- Inhibition Rates : Compounds similar to ethyl 2-propanamidothiophene-3-carboxylate exhibited up to 72% inhibition against Mycobacterium tuberculosis.

- Structure-Activity Relationship : The study emphasized that modifications in the thiophene ring and substituents significantly influenced the antimicrobial efficacy, showcasing a clear structure-activity relationship .

Data Tables

| Activity Type | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Anticancer | HSET | 2.7 | Induces multipolar mitosis |

| Antimicrobial | Mycobacterium spp. | 0.5 - 10 | Significant inhibition |

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 2-propanamidothiophene-3-carboxylate derivatives?

A two-step approach is typically used: (1) cyanoacetylation of an ethyl 2-aminothiophene-3-carboxylate precursor using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the propanamide group, followed by (2) Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid. This method yields derivatives with high purity (72–94% yields after recrystallization) and allows structural diversification at the acrylamido position . Key parameters include solvent choice (toluene for optimal reactivity) and catalyst ratios to minimize side reactions.

Q. How is structural confirmation achieved for ethyl 2-propanamidothiophene-3-carboxylate analogs?

A combination of spectroscopic techniques is essential:

- IR spectroscopy confirms the presence of amide (N–H stretch ~3300 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹) functional groups.

- ¹H/¹³C NMR resolves substituent positions on the thiophene ring and propanamide side chain. For example, the thiophene C-3 proton typically appears as a singlet due to neighboring electron-withdrawing groups.

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns, such as cleavage of the ester group (e.g., [M – COOEt]⁺ peaks) .

Q. What physicochemical properties are critical for experimental handling?

Key properties include:

- Solubility : Derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic thiophene and ester groups.

- Stability : Susceptibility to hydrolysis under acidic/basic conditions necessitates storage in anhydrous environments.

- LogP values (calculated via XlogP3): Typically ~4.0, indicating moderate lipophilicity suitable for cellular permeability studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural characterization be resolved?

Discrepancies in NMR or IR spectra often arise from rotamers (due to restricted rotation of the propanamide group) or crystallographic polymorphism . Strategies include:

- Variable-temperature NMR to assess rotational barriers.

- Single-crystal X-ray diffraction (SC-XRD) using SHELXL for unambiguous bond-length/angle determination. For example, SC-XRD of analogous compounds (e.g., ethyl 2-benzyl derivatives) revealed torsional angles of ~120° between the thiophene and amide planes, resolving ambiguities in NOE correlations .

Q. What strategies optimize reaction yields in Knoevenagel condensations for thiophene derivatives?

Yield optimization involves:

- Catalyst screening : Piperidine/acetic acid systems (5 mol%) outperform alternatives like DBU due to balanced basicity and protonation capacity.

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 80% yield in 30 minutes vs. 6 hours conventionally).

- Substituent effects : Electron-withdrawing groups on benzaldehydes (e.g., –NO₂) enhance electrophilicity, improving condensation efficiency .

Q. How can computational methods aid in designing bioactive analogs of ethyl 2-propanamidothiophene-3-carboxylate?

- Density Functional Theory (DFT) : Predicts reactive sites (e.g., nucleophilic C-5 on the thiophene ring) for regioselective modifications.

- Molecular docking : Screens derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) by analyzing hydrogen-bond interactions with the amide/ester moieties.

- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with bioactivity, guiding focused synthetic efforts .

Data Contradictions and Resolution

Q. Why do some synthetic routes report lower yields despite identical reaction conditions?

Discrepancies often stem from impurity profiles in starting materials (e.g., residual moisture in aldehydes) or undetected byproducts . For example, competing Michael additions during Knoevenagel reactions can form dimers, reducing yields. LC-MS monitoring and column chromatography (silica gel, hexane/EtOAc gradient) are recommended for byproduct identification .

Q. How should researchers address inconsistencies in biological activity data across analogs?

Variability may arise from differences in assay protocols (e.g., cell lines, incubation times) or solubility artifacts . Standardization steps:

- Use a common vehicle (e.g., DMSO at ≤0.1% v/v) to avoid solvent toxicity.

- Validate activity via orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests).

- Control for metabolic stability using liver microsome models to rule out rapid degradation .

Methodological Tables

Table 1. Representative Yields for Ethyl 2-Propanamidothiophene-3-Carboxylate Derivatives

| Substituent on Benzaldehyde | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| 4-NO₂ | 94 | Recrystallization | |

| 3-Cl | 85 | Column Chromatography | |

| 4-OCH₃ | 72 | Recrystallization |

Table 2. Key Crystallographic Data for Analogous Compounds

| Compound | Space Group | R-Factor | Bond Length (C–S, Å) | Reference |

|---|---|---|---|---|

| Ethyl 2-benzyl-thiophene-3-carboxylate | P2₁/c | 0.054 | 1.712 | |

| Ethyl 4-phenylthiophene-3-carboxylate | C2/c | 0.062 | 1.698 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.